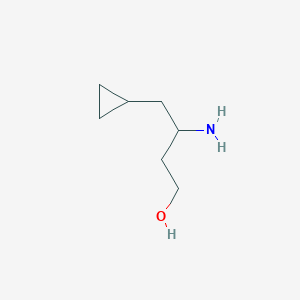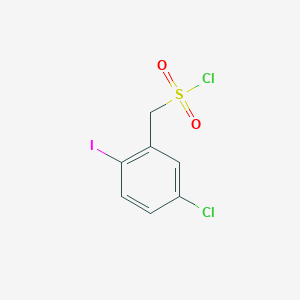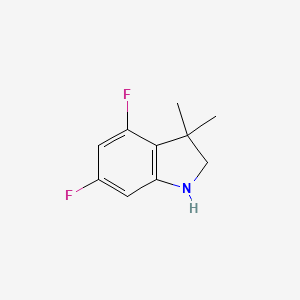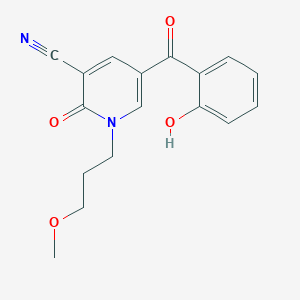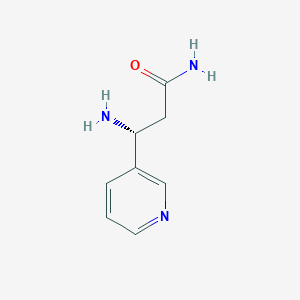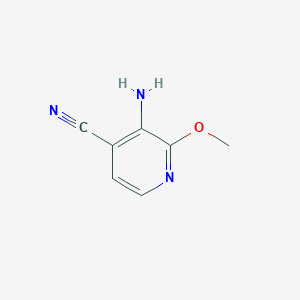
2,3,3-Trimethylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethylbutane-1-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH). For example, 2,3,3-trimethylbutyl bromide can react with NaSH to form this compound .
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as the nucleophile. The alkyl halide reacts with thiourea to form an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3-Trimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of thiols.
Aplicaciones Científicas De Investigación
2,3,3-Trimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethylbutane-1-thiol involves its ability to act as a nucleophile due to the presence of the thiol group (-SH). This group can readily participate in nucleophilic substitution reactions, attacking electrophilic centers in other molecules. Additionally, the thiol group can undergo oxidation and reduction reactions, making it versatile in various chemical processes .
Comparación Con Compuestos Similares
2,2,3,3-Tetramethylbutane: Another branched alkane with similar structural features but lacks the thiol group.
2,2,3-Trimethylbutane-1-thiol: A closely related thiol with slight structural differences.
Uniqueness: 2,3,3-Trimethylbutane-1-thiol is unique due to its specific branching and the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H16S |
|---|---|
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
2,3,3-trimethylbutane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 |
Clave InChI |
TWIPAVFPLRWUHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


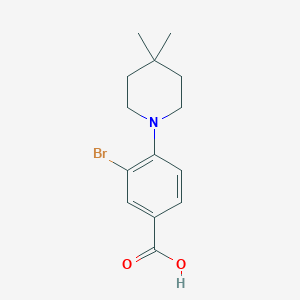
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
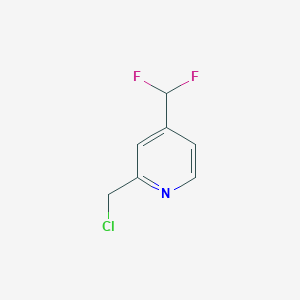
![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)
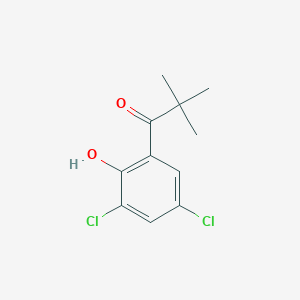
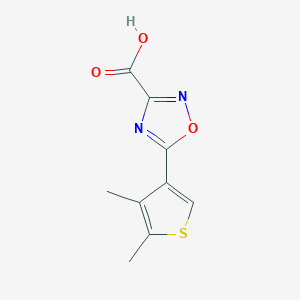
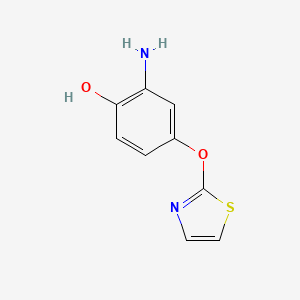
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
